In Vitro Antiviral Potency: LJ001 vs. Optimized Analog JL103
LJ001 inhibits numerous enveloped viruses with an IC50 ≤ 0.5 µM, while the structurally optimized oxazolidine-2,4-dithione analog JL103 achieves approximately 100-fold greater potency (IC50 < 10 nM) [1]. This difference highlights LJ001's established baseline activity and the significant potency gains possible through structural optimization, providing context for selecting LJ001 as a reference compound in SAR studies or as a validated tool compound with well-characterized, moderate potency [1].
| Evidence Dimension | Antiviral potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≤ 0.5 µM |
| Comparator Or Baseline | JL103: IC50 < 10 nM |
| Quantified Difference | JL103 is ~100-fold more potent than LJ001 |
| Conditions | In vitro antiviral assays against representative enveloped viruses (PLoS Pathog. 2013, Figure 5) |
Why This Matters
This comparison establishes LJ001 as the well-characterized parent molecule with moderate potency, suitable for mechanistic studies where extreme potency is not required, while guiding users toward optimized analogs when sub-nanomolar activity is necessary.
- [1] Vigant F, Lee J, Hollmann A, et al. A mechanistic paradigm for broad-spectrum antivirals that target virus-cell fusion. PLoS Pathog. 2013;9(4):e1003297. doi:10.1371/journal.ppat.1003297 View Source
